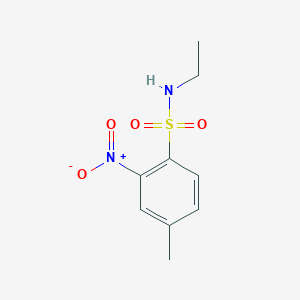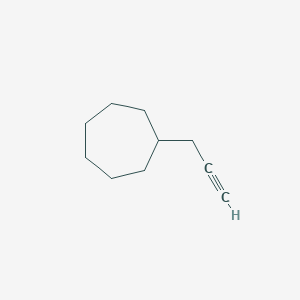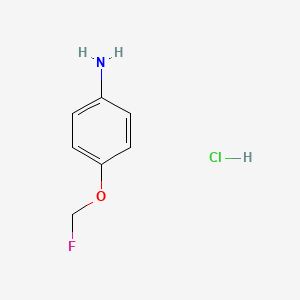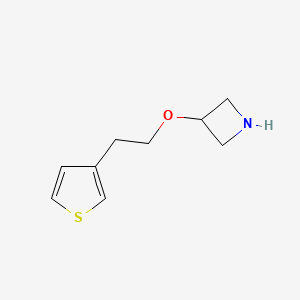![molecular formula C13H24O2 B13618590 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by a series of reactions including reduction, oxidation, and esterification. The reaction conditions typically involve the use of strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanoic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylpropanoic acid: Similar structure but without the methyl and isopropyl substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H24O2 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h9-12H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
FYNBPPYZPKUIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)

